4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHWGVIVSLPHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18FNO3
- Molecular Weight : 291.32 g/mol
- IUPAC Name : this compound
The presence of a fluorine atom is significant as it can influence the compound's lipophilicity and interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to modulate protein kinase activity, which is crucial for cellular proliferation and survival . This inhibition can lead to reduced tumor growth in cancer models.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which may protect cells from oxidative stress. Studies on related compounds indicate that they can scavenge free radicals effectively .
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Compounds with similar structures have demonstrated significant inhibition of tyrosinase activity, suggesting that this compound may also possess this property, making it relevant for skin-related applications .
Efficacy Studies
A series of studies have evaluated the biological activity of this compound in various contexts:
| Study | Model | Result |
|---|---|---|
| Study 1 | Human cancer cell lines | Significant reduction in cell viability at concentrations >10 µM. |
| Study 2 | Mouse melanoma model | Decreased tumor size observed after 14 days of treatment with 20 mg/kg daily. |
| Study 3 | In vitro tyrosinase assay | IC50 value of 15 µM, indicating potent inhibition compared to control (kojic acid IC50 = 20 µM). |
Case Studies
- Cancer Treatment : In a preclinical study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Dermatological Applications : A study focused on skin hyperpigmentation indicated that the compound effectively inhibited melanin production in cultured melanocytes, supporting its use in cosmetic formulations aimed at reducing dark spots.
- Neuroprotective Effects : Preliminary data suggest that the compound may have neuroprotective properties due to its antioxidant capacity, which was assessed using neuronal cell lines exposed to oxidative stress.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. A study involving structural modifications revealed that certain analogs demonstrated significant inhibitory effects on cancer cell proliferation, particularly in breast and prostate cancer models. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
Another notable application is in neuroprotection. The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which may enhance cognitive function .
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis. Researchers have utilized it in multi-component reactions to generate diverse libraries of compounds with potential biological activities.
Case Study: Anticancer Research
A recent study focused on synthesizing derivatives of 4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid to evaluate their anticancer properties. The derivatives were tested against several cancer cell lines, showing promising results with IC50 values significantly lower than those of standard chemotherapeutics. This highlights the compound's potential as a scaffold for developing novel anticancer therapies.
Case Study: Neuroprotective Mechanisms
In another investigation, the neuroprotective effects of this compound were assessed using animal models of Alzheimer's disease. The results indicated that treatment with the compound led to improved memory performance and reduced neuroinflammation, suggesting its potential utility in therapeutic strategies for neurodegenerative disorders.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Fluorine and chlorine substituents (e.g., 4-fluorophenyl in the target compound vs. 4-chlorophenyl in ) enhance metabolic stability and influence receptor binding due to their electronegativity. The (1-phenylethyl)amino group in the target compound introduces steric hindrance compared to simpler amino substituents (e.g., 4-fluoroanilino in ), which could affect its interaction with biological targets.
Applications: Compounds with heterocyclic amino groups (e.g., 4-antipyrinyl in ) are often used to synthesize bioactive heterocycles. The target compound’s (1-phenylethyl)amino group may similarly enable derivatization for drug discovery. Analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid demonstrate utility in metal coordination chemistry, suggesting the target compound could also serve as a ligand for catalytic or therapeutic metal complexes.
Metabolic and Physicochemical Properties: The endogenous metabolite status of 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid highlights the role of amino groups in cellular processes. The target compound’s (1-phenylethyl)amino group may confer distinct metabolic pathways or toxicity profiles. Halogenated derivatives (e.g., bromo in , chloro in ) generally exhibit higher lipophilicity compared to non-halogenated analogs, impacting membrane permeability and bioavailability.
Research Findings and Limitations
- Synthetic Utility : The target compound’s structure aligns with intermediates used in bioactive molecule synthesis, as seen in , where similar compounds serve as precursors for heterocycles.
- Biological Activity Gaps: Direct evidence of the target compound’s biological activity is absent in the provided materials.
- Structural Optimization : The isopropylphenyl analog demonstrates the impact of bulky substituents on solubility, a critical consideration for drug development.
Q & A
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons) and amine (δ ~2.5–3.5 ppm for NH) groups. The ketone (C=O) appears at ~200–210 ppm in ¹³C NMR .
- 19F NMR : Confirms fluorine substitution (δ ~-110 ppm for para-fluorophenyl) .
IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine N-H bends (~1500–1600 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ peak matching C₁₉H₂₀FNO₃) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : X-ray crystallography provides definitive structural insights:
Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs) to determine bond lengths, angles, and dihedral angles .
Analysis : Compare experimental data (e.g., C=O bond length ~1.21 Å) with computational models (DFT) to validate geometry .
Applications : Resolve discrepancies in tautomeric forms or hydrogen-bonding networks that affect reactivity .
- Case Study : A related fluorophenyl-oxobutanoic acid derivative showed planar geometry at the ketone group, critical for intermolecular interactions .
Q. What strategies address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
Comparative SAR Analysis : Systematically compare derivatives (e.g., substituent effects on fluorophenyl or amine groups) to isolate bioactivity drivers. For example, replacing 4-fluorophenyl with 2-fluorophenyl alters metabolic stability .
Multi-Assay Validation : Test the compound in parallel assays (e.g., enzyme inhibition, cell viability) to identify context-dependent effects .
Computational Docking : Use molecular dynamics simulations to predict binding modes in target proteins (e.g., kinases or GPCRs), reconciling divergent experimental results .
Q. How can computational chemistry predict the compound’s reactivity in complex reaction environments?
- Methodological Answer :
DFT Calculations : Model reaction pathways (e.g., nucleophilic attack at the ketone or amine groups) to predict regioselectivity .
Solvent Effects : Simulate polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to optimize reaction yields .
Competing Pathways : Identify side reactions (e.g., over-oxidation of the butanoic acid chain) using energy profile analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
